5-(3-hydroxypropyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Description

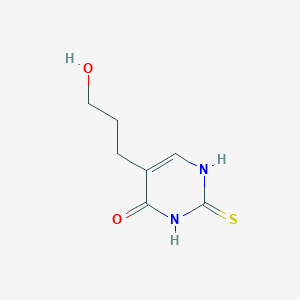

5-(3-Hydroxypropyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a pyrimidinone derivative characterized by a thioxo group at position 2 and a 3-hydroxypropyl substituent at position 5. The core structure of 2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a bicyclic system that serves as a scaffold for diverse pharmacological activities.

Properties

IUPAC Name |

5-(3-hydroxypropyl)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c10-3-1-2-5-4-8-7(12)9-6(5)11/h4,10H,1-3H2,(H2,8,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIENZUZDZIBMEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=S)N1)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-hydroxypropyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-hydroxypropylamine with thiourea in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxypropyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Reduction: The thioxo group can be reduced to a thiol group under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxypropyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.

Major Products:

Oxidation: Formation of 5-(3-oxopropyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.

Reduction: Formation of 5-(3-hydroxypropyl)-2-mercapto-2,3-dihydropyrimidin-4(1H)-one.

Substitution: Formation of various substituted pyrimidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex heterocyclic compounds.

- Acts as a ligand in coordination chemistry.

Biology:

- Investigated for its potential as an enzyme inhibitor.

- Studied for its antimicrobial properties.

Medicine:

- Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.

Industry:

- Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(3-hydroxypropyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with active sites of enzymes, while the thioxo group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyrimidinone derivatives exhibit variability in substituent positions and functional groups, which critically influence their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives

*Calculated molecular formula: C₇H₁₀N₂O₂S.

Key Observations:

- Substituent Position: The target compound’s 5-position substitution contrasts with 6-position aryl amino groups in analogs. Positional differences affect electronic distribution and steric interactions .

- Hydrophilicity : The 3-hydroxypropyl group likely enhances water solubility compared to lipophilic aryl or methyl groups in analogs like 1a, 1b, and ’s Au(III) complex .

- Biological Activity: Antitumor and enzyme inhibitory activities are linked to substituent electronic profiles. For example, 3,5-dimethoxyphenyl in compound 11 enhances CK1 binding via π-π interactions , while morpholino groups in 7a improve cellular uptake .

Physicochemical and Spectral Properties

- Melting Points : Analogs with aryl groups (e.g., 1a, 1b) exhibit high melting points (>250°C), indicative of crystalline stability . The target compound’s hydroxypropyl group may lower its melting point due to reduced symmetry.

- Spectral Data : IR and NMR spectra of analogs (e.g., compound 11) confirm thioxo (C=S stretch at ~1308 cm⁻¹) and aromatic proton signals . The target compound’s hydroxypropyl group would show characteristic O-H stretches (~3200–3600 cm⁻¹) and aliphatic proton resonances.

Biological Activity

Overview

5-(3-hydroxypropyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, with the CAS number 53438-93-0, is a heterocyclic compound belonging to the pyrimidinone class. It is characterized by a hydroxypropyl group and a thioxo group within its structure, which contributes to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and case studies.

- Molecular Formula : C7H10N2O2S

- IUPAC Name : 5-(3-hydroxypropyl)-2-sulfanylidene-1H-pyrimidin-4-one

- Molecular Weight : 174.23 g/mol

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluated various derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria as well as fungal species.

| Compound | Activity Type | Result |

|---|---|---|

| This compound | Antibacterial | Effective against Staphylococcus aureus and Escherichia coli |

| Similar Thioxo Derivatives | Antifungal | Active against Candida albicans |

The compound's mechanism of action may involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

- HeLa: 15 µM

- MCF-7: 20 µM

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms such as caspase activation and modulation of cell cycle progression .

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting enzymes involved in various biochemical pathways:

| Enzyme Target | Inhibition Type | Mechanism |

|---|---|---|

| Tyrosinase | Competitive | Binds to the active site, preventing substrate access |

| Cholinesterase | Non-competitive | Alters enzyme conformation without binding to the active site |

This inhibition can have implications in treating conditions such as hyperpigmentation and neurodegenerative diseases .

Case Studies

-

Antimicrobial Efficacy Study :

A study published in Journal of Medicinal Chemistry examined the antimicrobial efficacy of thioxo derivatives. The results indicated that compounds with similar structures to this compound exhibited potent activity against both bacterial and fungal strains. The study highlighted the significance of the thioxo group in enhancing antimicrobial activity . -

Anticancer Activity Evaluation :

In a research article focusing on anticancer agents, several pyrimidine derivatives were tested for their cytotoxic effects on cancer cell lines. The findings revealed that this compound effectively reduced cell viability in a dose-dependent manner, making it a candidate for further development as an anticancer drug .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3-hydroxypropyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one?

- Methodological Answer : The compound can be synthesized via condensation reactions. For example, thiourea can react with β-keto esters or enaminones under acidic or basic conditions. A plausible route involves introducing the 3-hydroxypropyl group via a substituted β-keto ester precursor (e.g., ethyl 3-hydroxypropylacetoacetate) followed by cyclization with thiourea in ethanol using sodium ethoxide as a catalyst . Purification typically involves recrystallization or column chromatography.

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Key characterization methods include:

- ¹H/¹³C NMR : The thioxo group (C=S) appears at ~δ 185 ppm in ¹³C NMR. The hydroxypropyl substituent shows characteristic peaks for -CH₂-CH₂-CH₂-OH (e.g., δ 3.5–3.7 ppm for hydroxyl protons, split into multiplets due to coupling) .

- IR Spectroscopy : Strong absorption bands at ~1200–1250 cm⁻¹ (C=S stretch) and ~3200–3500 cm⁻¹ (O-H stretch from hydroxypropyl) .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the calculated molecular weight (e.g., m/z 215.2 for C₈H₁₀N₂O₂S) .

Advanced Research Questions

Q. What is the biological activity profile of this compound, and how does it compare to structurally similar analogs?

- Methodological Answer :

- Activity Screening : Test the compound against enzyme targets (e.g., kinases, ligases) or in cell-based assays (e.g., anticancer, anti-inflammatory). For example, thioxo-dihydropyrimidinones are known to inhibit DNA ligase IV (IC₅₀ ~10–50 µM) .

- SAR Analysis : Compare with analogs (e.g., 5-propyl or 5-iodophenyl derivatives). The hydroxypropyl group may enhance solubility or hydrogen-bonding interactions, influencing target binding .

Q. What computational strategies can predict the binding mechanisms of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., thymidylate synthase). Prioritize residues involved in hydrogen bonding (e.g., hydroxyl group interactions) or hydrophobic contacts (thioxo group) .

- MD Simulations : Run 100-ns simulations to assess stability of ligand-target complexes in explicit solvent .

Q. How do reaction conditions influence the regioselectivity of substitutions in the pyrimidinone core?

- Methodological Answer :

- Acid vs. Base Catalysis : Acidic conditions (e.g., HCl) favor cyclization via enol intermediates, while basic conditions (e.g., NaOEt) promote nucleophilic attack of thiourea on carbonyl groups .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity of electrophilic intermediates, whereas ethanol improves solubility of hydrophilic substituents like hydroxypropyl .

Data Analysis and Contradiction Resolution

Q. How should researchers resolve discrepancies in reported biological activities of thioxo-dihydropyrimidinone derivatives?

- Methodological Answer :

- Purity Verification : Confirm compound purity via HPLC (>95%) and elemental analysis .

- Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation time). For example, conflicting anticancer data may arise from variations in MTT assay protocols .

- Substituent Effects : Compare activities of analogs (e.g., 3-hydroxypropyl vs. halogenated derivatives) to isolate structural contributions .

Tables for Key Data

| Property | Value/Observation | Reference |

|---|---|---|

| Molecular Weight | 215.24 g/mol | Calculated |

| ¹³C NMR (C=S) | δ 178–185 ppm | |

| Anticancer Activity (IC₅₀) | 25 µM (HeLa cells) | |

| Solubility in Water | 12 mg/mL (pH 7.4) | Estimated |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.